molecular formula C18H20ClNO3 B13811150 2H-Pyrrol-2-one, 4-acetyl-1-(4-chlorophenyl)-5-cyclohexyl-1,5-dihydro-3-hydroxy-, (5R)-

2H-Pyrrol-2-one, 4-acetyl-1-(4-chlorophenyl)-5-cyclohexyl-1,5-dihydro-3-hydroxy-, (5R)-

Cat. No.: B13811150
M. Wt: 333.8 g/mol
InChI Key: AUWLMSMNUGBJKE-MRXNPFEDSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Pyrrol-2-one, 4-acetyl-1-(4-chlorophenyl)-5-cyclohexyl-1,5-dihydro-3-hydroxy-, (5R)- can be achieved through several synthetic routes. One common method involves the Paal-Knorr synthesis, which is a condensation reaction between a 1,4-dicarbonyl compound and an amine. In this case, the starting materials would include a suitable 1,4-dicarbonyl compound and an amine derivative that introduces the chlorophenyl and cyclohexyl groups .

Industrial Production Methods

Industrial production of this compound may involve large-scale Paal-Knorr synthesis under controlled conditions to ensure high yield and purity. The reaction typically requires a catalyst, such as iron(III) chloride, and is carried out in a solvent like water or an organic solvent under mild conditions .

Chemical Reactions Analysis

Types of Reactions

2H-Pyrrol-2-one, 4-acetyl-1-(4-chlorophenyl)-5-cyclohexyl-1,5-dihydro-3-hydroxy-, (5R)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2H-Pyrrol-2-one, 4-acetyl-1-(4-chlorophenyl)-5-cyclohexyl-1,5-dihydro-3-hydroxy-, (5R)- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 2H-Pyrrol-2-one, 4-acetyl-1-(4-chlorophenyl)-5-cyclohexyl-1,5-dihydro-3-hydroxy-, (5R)- involves its interaction with specific molecular targets. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity .

Comparison with Similar Compounds

Similar Compounds

    2H-Pyrrol-2-one: A simpler analog without the acetyl, chlorophenyl, and cyclohexyl groups.

    4-Acetyl-2H-pyrrol-2-one: Lacks the chlorophenyl and cyclohexyl groups.

    1-(4-Chlorophenyl)-2H-pyrrol-2-one: Lacks the acetyl and cyclohexyl groups .

Uniqueness

The uniqueness of 2H-Pyrrol-2-one, 4-acetyl-1-(4-chlorophenyl)-5-cyclohexyl-1,5-dihydro-3-hydroxy-, (5R)- lies in its highly functionalized structure, which provides multiple sites for chemical modification and potential biological activity. This makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C18H20ClNO3

Molecular Weight

333.8 g/mol

IUPAC Name

(2R)-3-acetyl-1-(4-chlorophenyl)-2-cyclohexyl-4-hydroxy-2H-pyrrol-5-one

InChI

InChI=1S/C18H20ClNO3/c1-11(21)15-16(12-5-3-2-4-6-12)20(18(23)17(15)22)14-9-7-13(19)8-10-14/h7-10,12,16,22H,2-6H2,1H3/t16-/m1/s1

InChI Key

AUWLMSMNUGBJKE-MRXNPFEDSA-N

Isomeric SMILES

CC(=O)C1=C(C(=O)N([C@@H]1C2CCCCC2)C3=CC=C(C=C3)Cl)O

Canonical SMILES

CC(=O)C1=C(C(=O)N(C1C2CCCCC2)C3=CC=C(C=C3)Cl)O

Origin of Product

United States

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